methyl 3-(azepane-1-carbonyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate
Description
Methyl 3-(azepane-1-carbonyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate is a heterocyclic compound featuring a fused thiazoloquinazoline core. Key structural elements include:
- A thiazolo[3,4-a]quinazoline bicyclic system, which integrates sulfur and nitrogen atoms into its aromatic framework.
- A 7-membered azepane ring attached via a carbonyl group at position 3, introducing conformational flexibility.
- A methyl ester at position 8, enhancing solubility in organic solvents.
- A keto group at position 5, which may participate in tautomerism or intermolecular interactions.
However, its exact biological activity remains uncharacterized in the provided literature.
Properties
IUPAC Name |
methyl 3-(azepane-1-carbonyl)-5-oxo-1-sulfanylidene-4H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c1-26-18(25)11-6-7-12-13(10-11)22-15(20-16(12)23)14(28-19(22)27)17(24)21-8-4-2-3-5-9-21/h6-7,10H,2-5,8-9H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHAAHGXHWAGID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)NC3=C(SC(=S)N23)C(=O)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(azepane-1-carbonyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate typically involves multi-step reactions starting from readily available starting materialsCommon reagents used in these reactions include acyl chlorides, amines, and thiourea .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(azepane-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl or thioxo groups using nucleophiles like amines or alcohols.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 3-(azepane-1-carbonyl)-5-oxo-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-8-carboxylate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Research Findings and Implications
- Thermal Stability: The fused thiazoloquinazoline core likely confers higher thermal stability (decomposition >250°C) compared to monocyclic thiadiazoles (decomposition ~180–200°C) due to extended conjugation.
- Solubility : The methyl ester group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF), whereas azepane’s hydrophobicity may reduce aqueous solubility relative to piperidine analogs.
Q & A
Q. Advanced
- Bioactivity : The azepane ring enhances lipophilicity, improving membrane penetration. Analog studies show cyclohexyl derivatives (e.g., N3-cyclohexyl in ) increase antimicrobial potency by 20–30% compared to smaller substituents .
- Solubility : Azepane derivatives are sparingly soluble in water but highly soluble in DMSO/DMF, facilitating in vitro assays .
- Stability : Electron-withdrawing groups (e.g., carbonyl) reduce hydrolysis at physiological pH .
Methodological Insight : Perform logP measurements (octanol/water) to quantify lipophilicity changes.
What are the challenges in isolating reaction intermediates, and how can they be addressed?
Q. Advanced
- Challenge : Transient intermediates (e.g., thiazole precursors) degrade rapidly under heating .
- Solutions :
- Use low-temperature (0–5°C) quenching to stabilize intermediates.
- Employ flash chromatography with ethyl acetate/hexane gradients for purification .
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in 7:3 hexane/EtOAc) .
How can pH and solvent selection impact the compound’s stability in biological assays?
Q. Advanced
- pH Sensitivity : The thione (C=S) group undergoes oxidation at pH > 8.0, requiring buffered solutions (pH 6.5–7.4) .
- Solvent Effects : DMSO enhances stability but may interfere with cell viability at >1% v/v. Pre-solubilize in DMSO, then dilute in PBS .
Q. Advanced
- Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
- Microwave-Assisted Synthesis : Reduce reaction time from 1 hour to 15 minutes with 10–15% yield improvement .
- Green Chemistry : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to minimize waste .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
